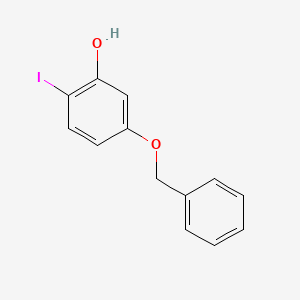

2-Iodo-5-(phenylmethoxy)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLGGOFJAHCFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Iodo 5 Phenylmethoxy Phenol and Cognate Structures

Strategies for Regioselective Aryl Iodination in Phenolic and Ether-Containing Systems

The introduction of an iodine atom at a specific position on an aromatic ring, particularly one bearing hydroxyl and ether functionalities, requires careful selection of iodinating agents and reaction conditions to control regioselectivity and prevent unwanted side reactions.

Direct Iodination Approaches

Direct iodination of phenols and their ethers is a common strategy. The reactivity and regioselectivity of these reactions are highly dependent on the chosen iodinating system.

Iodine Monochloride (ICl) and Molecular Iodine (I₂)

Iodine monochloride (ICl) is a potent electrophilic iodinating agent. scielo.br Its reaction with phenols can lead to the formation of iodo-substituted products. For instance, the iodination of 3,5-disubstituted phenols with ICl in an aqueous medium at a controlled pH can yield tri-iodinated products. google.com

Molecular iodine (I₂) itself has low electrophilicity and typically requires an activating agent or an oxidant to facilitate the iodination of aromatic rings. scielo.brasianpubs.org Oxidizing agents enhance the iodination process and can even generate the active iodine species in situ from iodide salts. acsgcipr.org Common activating systems include:

I₂ with Oxidizing Agents: A combination of molecular iodine with an oxidizing agent is a frequently used method. scielo.br For example, trichloroisocyanuric acid in the presence of wet silica (B1680970) has been used for the effective mono-iodination of phenols. scielo.br Other oxidizing agents like hydrogen peroxide, silver salts, and lead acetate (B1210297) have also been employed. asianpubs.org

I₂ with Lewis or Brønsted Acids: Acids can activate molecular iodine, increasing its electrophilicity. asianpubs.org Trifluoroacetic acid has been used as a catalyst in combination with N-iodosuccinimide (NIS) for the mild and regioselective iodination of electron-rich aromatics. organic-chemistry.org

Catalytic Systems: Various catalytic systems have been developed for the regioselective iodination of phenols. Iron(III) can catalyze the activation of N-iodosuccinimide (NIS) for the rapid and highly regioselective iodination of a wide range of aromatic compounds, including phenols. acs.org Copper(II) nitrate (B79036) has been shown to catalyze the aerobic oxyiodination of phenols using I₂ as the iodine source and molecular oxygen as the oxidant in water, favoring the formation of para-iodinated phenols. researchgate.net Laccase, an enzyme, can also catalyze the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org

Table 1: Direct Iodination Reagents and Conditions

| Iodinating Agent/System | Activating Agent/Catalyst | Substrate Type | Key Features |

| Iodine Monochloride (ICl) | - | Phenols | Potent electrophile. scielo.brgoogle.com |

| Molecular Iodine (I₂) | Trichloroisocyanuric acid/Wet SiO₂ | Phenols | Mild, heterogeneous conditions. scielo.br |

| Molecular Iodine (I₂) | Hydrogen Peroxide | Arenes | Non-metal catalyzed. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Electron-rich aromatics | Mild and regioselective. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Arenes, including phenols | Rapid and highly regioselective. acs.org |

| Molecular Iodine (I₂) | Copper(II) nitrate | Phenols | Aerobic, favors para-iodination. researchgate.net |

| Potassium Iodide (KI) | Laccase/Aerial O₂ | p-substituted phenols | Enzymatic and chemoselective. rsc.org |

Halogen Exchange Reactions for Iodine Introduction

The aromatic Finkelstein reaction, which involves the conversion of an aryl bromide or chloride to an aryl iodide, is a powerful tool for introducing iodine. thieme-connect.com This method is particularly useful when the corresponding iodoarene is not readily accessible through direct iodination.

Copper-Catalyzed Halogen Exchange: Copper(I) iodide (CuI) in the presence of a diamine ligand is a mild and general catalyst system for the conversion of aryl bromides to aryl iodides. acs.orgorganic-chemistry.org This method tolerates a variety of functional groups, including those with N-H bonds. acs.org The choice of solvent and halide salt can influence the reaction rate and equilibrium. acs.org

Nickel-Catalyzed Halogen Exchange: Nickel catalysts can also facilitate the Finkelstein reaction. Systems like NiBr₂–Zn or NiBr₂–PBu₃ have been shown to be effective for the halogen exchange of aryl bromides with potassium iodide. oup.com More recently, nickel catalysis with bisoxazoline ligands has enabled the transformation of both aryl bromides and chlorides into the corresponding iodides under mild conditions. acs.org

Metal-Free Halogen Exchange: A photo-induced, metal-catalyst-free aromatic Finkelstein reaction has been developed. organic-chemistry.org This method utilizes UV light to promote the reaction between aryl bromides or chlorides and sodium iodide at room temperature. The addition of a catalytic amount of elemental iodine can significantly enhance the reaction. organic-chemistry.orgorganic-chemistry.org

Table 2: Halogen Exchange Methodologies

| Catalyst System | Substrate | Reagent | Key Features |

| CuI / Diamine ligand | Aryl/Heteroaryl/Vinyl Bromides | NaI | Mild, general, tolerates polar functional groups. acs.orgorganic-chemistry.org |

| NiBr₂–Zn / NiBr₂–PBu₃ | Aryl Bromides | KI | Effective under mild to elevated temperatures. oup.com |

| Ni-catalyst / Bisoxazoline ligand | Aryl/Alkenyl Bromides and Chlorides | - | Mild conditions, broad functional group tolerance. acs.org |

| UV light / Catalytic I₂ | Aryl/Vinyl Halides | NaI | Metal-free, room temperature. organic-chemistry.orgorganic-chemistry.org |

| Zinc(II) Iodide | Electron-poor ortho-bromo methyl benzoates, amides, unprotected phenols | - | Prevents dehalogenation. thieme-connect.comresearchgate.net |

Diazotization-Mediated Iodination of Precursor Aminophenols

The Sandmeyer reaction provides an alternative route to aryl iodides starting from aryl amines. acs.orgwikipedia.org This multi-step process involves the diazotization of an aromatic amine to form a diazonium salt, which is then displaced by an iodide nucleophile. wikipedia.orgorganic-chemistry.org

The classical Sandmeyer reaction often uses copper(I) salts as catalysts. wikipedia.org However, the iodination step can often proceed without a catalyst. organic-chemistry.org The reaction typically involves treating the diazonium salt with a solution of potassium iodide. researchgate.net While generally effective, the Sandmeyer reaction can be complicated by competing side reactions. thieme-connect.de To address these challenges, several one-pot methods for the sequential diazotization and iodination of amines have been developed, utilizing reagents such as HI/KNO₂ in DMSO or KI/NaNO₂/PTSA in acetonitrile. thieme-connect.de

Methodologies for Formation of the Phenylmethoxy (Benzyl Ether) Linkage

The synthesis of the benzyl (B1604629) ether moiety in 2-Iodo-5-(phenylmethoxy)phenol can be achieved through several reliable methods, primarily involving the alkylation of a phenolic hydroxyl group or C-O cross-coupling reactions.

Alkylation of Phenolic Hydroxyl Groups

The most direct method for forming a benzyl ether from a phenol (B47542) is through alkylation, often referred to as a Williamson-type ether synthesis.

Benzylation with Benzyl Halides

This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenolate (B1203915) anion, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction. pharmaxchange.info The choice of solvent can influence the outcome, with polar aprotic solvents like DMF or DMSO favoring O-alkylation. pharmaxchange.info The selection of the base is also crucial, with weaker bases being generally sufficient to deprotonate the acidic phenol. pharmaxchange.info

The reaction of 2-naphthol (B1666908) with benzyl bromide serves as a classic example where solvent choice dictates the product distribution between O-alkylation and C-alkylation. pharmaxchange.info In DMF, the O-alkylated product is favored, while in trifluoroethanol, the C-alkylated product is the major product. pharmaxchange.info

C-O Cross-Coupling Reactions involving Phenols and Aryl Halides

Cross-coupling reactions offer an alternative and versatile approach to forming C-O bonds, including the diaryl ether linkage that can be conceptually related to the phenylmethoxy group formation if one considers benzyl halides as a specific type of aryl halide.

Copper-Catalyzed Variants (Ullmann Condensation)

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the reaction of a phenol with an aryl halide in the presence of a stoichiometric amount of copper. rsc.orgwikipedia.org Modern variations of the Ullmann reaction utilize catalytic amounts of copper, often in the presence of a ligand, and can be performed under milder conditions. rsc.orgorganic-chemistry.org

Ligand-Accelerated Ullmann-Type Coupling: The use of inexpensive ligands can significantly accelerate the copper-catalyzed coupling of phenols with aryl bromides or iodides. organic-chemistry.org For instance, ligands like salicylaldoxime (B1680748) and dimethylglyoxime, in combination with a copper source like Cu₂O or CuI, have proven effective. organic-chemistry.org

Picolinic Acid as a Ligand: Picolinic acid has been identified as an effective ligand for the copper-catalyzed O-arylation of phenols with aryl iodides and bromides in DMSO with K₃PO₄ as the base. This method is notable for its ability to synthesize sterically hindered diaryl ethers. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: Well-defined copper(I)-pincer bis(NHC) complexes have been shown to catalyze Ullmann-type C-O coupling reactions of phenols with aryl halides in the presence of air. frontiersin.org

Table 3: Copper-Catalyzed C-O Cross-Coupling Reactions

| Copper Source | Ligand | Base | Solvent | Key Features |

| Cu₂O / CuI | Salicylaldoxime, Dimethylglyoxime | Cs₂CO₃ | Acetonitrile | Mild conditions, tolerates sterically hindered partners. organic-chemistry.org |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | Effective for hindered diaryl ethers. nih.gov |

| [Cu]-pincer bis(NHC) | - | Cs₂CO₃ | - | Air-assisted, good to excellent yields. frontiersin.org |

| CuI | 2-Pyridin-2-yl-1H-benzoimidazole | Cs₂CO₃ | DMF | Mild conditions, low catalyst loading. nih.gov |

Palladium-Catalyzed Variants (Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have become a powerful tool for the synthesis of diaryl ethers. rsc.orgresearchgate.net These reactions typically employ a palladium precursor and a phosphine (B1218219) ligand.

The development of bulky, electron-rich phosphine ligands (Buchwald ligands) has been instrumental in advancing Pd-catalyzed C-O coupling reactions. researchgate.netorganic-chemistry.org These catalysts exhibit high activity and functional group tolerance, allowing for the coupling of a wide range of phenols and aryl halides under relatively mild conditions. organic-chemistry.orgscirp.org The choice of ligand is critical and can significantly impact the scope and efficiency of the reaction. organic-chemistry.org

Table 4: Palladium-Catalyzed C-O Cross-Coupling Reactions

| Palladium Source | Ligand | Base | Key Features |

| Pd(OAc)₂ | Buchwald ligands (e.g., XPhos) | - | High activity, broad scope. organic-chemistry.org |

| Pd₂(dba)₃ | DavePhos | - | Access to sterically hindered amines (related C-N coupling). nih.gov |

| PdCl₂(dppf)CH₂Cl₂ | - | - | Effective for cascade synthesis of polyphenolic ethers. scirp.org |

Multi-Step Synthetic Sequences and Intermediate Derivatization

The construction of complex molecules such as this compound relies on carefully planned multi-step synthetic pathways. These sequences often involve the initial synthesis of a core structure followed by a series of reactions to introduce or modify functional groups.

Sequential functionalization is a cornerstone in the synthesis of complex aryl ethers, allowing for the controlled introduction of various substituents onto an aromatic ring. This strategy is essential for building molecules with precise substitution patterns that might not be achievable through a single-step reaction.

A common approach begins with a readily available substituted phenol, such as 3-methoxyphenol (B1666288) or 3-benzyloxyphenol. rsc.org These starting materials can then undergo a series of reactions to introduce additional functional groups. For instance, the direct iodination of 3-methoxyphenol can be achieved using reagents like silver trifluoroacetate (B77799) and iodine to yield 2-iodo-5-methoxyphenol. rsc.org Similarly, starting with 3-benzyloxyphenol, bromination using N-bromosuccinimide can produce 2-bromo-5-(benzyloxy)phenol, a key intermediate. rsc.org

Modern synthetic methods have also introduced advanced catalytic systems to facilitate the construction of complex aryl ethers. For example, ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes provides a route to biaryl aldehydes, demonstrating the power of C–O bond activation in sequential synthesis. rsc.org Similarly, palladium-catalyzed reactions are widely used for creating C-O bonds in aryl ether synthesis. acs.orgorganic-chemistry.org These catalytic methods often exhibit high functional group tolerance, allowing for their application in the late-stage functionalization of complex molecules. organic-chemistry.org

The concept of "telescoped" or continuous-flow synthesis is also being applied to multi-step sequences, where intermediates are generated and consumed in a continuous process without isolation. researchgate.netrsc.org This approach can improve efficiency and reduce waste in the synthesis of complex organic molecules.

The strategic sequencing of reactions is paramount. For example, a synthetic route might involve the protection of a phenolic hydroxyl group, followed by functionalization of the aromatic ring, and concluding with deprotection to reveal the final product. This sequential approach ensures that each reaction step proceeds with high selectivity and yield.

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex molecules like this compound. organic-chemistry.orgcem.com It involves the temporary modification of a reactive functional group to prevent it from interfering with subsequent chemical transformations. organic-chemistry.org

Protecting Phenolic Hydroxyls:

The hydroxyl group of phenols is acidic and nucleophilic, making it reactive under many conditions. To prevent unwanted side reactions, this group is often protected. A common strategy is the use of a benzyl ether. For example, 3-benzyloxyphenol can be used as a starting material, where the benzyl group serves as a protecting group for the hydroxyl function. rsc.org This protection allows for reactions such as halogenation to be carried out on the aromatic ring without affecting the hydroxyl group. rsc.org

Another common protecting group for phenols is the tosyl group. In a patented synthesis of 2-methoxy-5-iodophenol, 2-methoxyphenol is first reacted with p-toluenesulfonyl chloride to form the corresponding tosylate. google.com This protects the hydroxyl group, allowing for the subsequent iodination of the aromatic ring. The tosyl group can then be removed under specific conditions to yield the final phenolic product. google.com Mesylates can also serve a dual role as both a protecting group and an activating group for subsequent ether formation. researchgate.net

The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce, stable throughout the synthetic sequence, and readily removable in high yield without affecting other parts of the molecule. organic-chemistry.org

Protecting Aldehyde Moieties:

In more complex syntheses involving aldehyde functionalities, these groups also require protection due to their susceptibility to nucleophilic attack and oxidation. cem.com Acetals and dithioacetals are common protecting groups for aldehydes. cem.com For instance, an aldehyde can be reacted with a diol in the presence of an acid catalyst to form a cyclic acetal. This protected form is stable to many reagents, including organometallics and hydrides. The aldehyde can be regenerated by hydrolysis under acidic conditions.

The strategic use of protecting groups allows for a "building-block" approach to complex molecule synthesis. Different functional groups can be selectively protected and deprotected, enabling a highly controlled and versatile synthetic strategy. This is particularly important in the synthesis of polyfunctional aromatic compounds where regioselectivity is critical.

Chemical Transformations and Reactivity Profiles of 2 Iodo 5 Phenylmethoxy Phenol

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The aryl iodide moiety of 2-iodo-5-(phenylmethoxy)phenol is an active site for various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent metal catalyst, typically palladium(0), which is the initial step in many of these catalytic cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the phenol (B47542) ring. However, detailed experimental studies specifically documenting the performance and optimization of these reactions for this compound are not extensively reported in the surveyed scientific literature. The following sections discuss the potential reactivity in key cross-coupling reactions based on the general principles of these transformations.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of C-C bonds. The aryl iodide in this compound serves as a suitable electrophilic partner for these transformations.

Suzuki-Miyaura Coupling with Organoboronic Acids/Esters

Heck Coupling with Alkenes

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful method for C-C bond formation and the synthesis of complex organic molecules. Despite the general utility of the Heck reaction, a thorough search of the literature did not yield specific examples or detailed research findings for the Heck coupling of this compound with various alkenes. The reaction would theoretically yield a 2-alkenyl-5-(phenylmethoxy)phenol derivative, but experimental data on yields and reaction conditions are absent.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method is highly efficient for the synthesis of aryl alkynes. organic-chemistry.org Although the reaction is broadly applicable, specific documented instances of the Sonogashira coupling of this compound are not found in the reviewed literature. The expected product would be 2-(alkynyl)-5-(phenylmethoxy)phenol, but specific catalysts, bases, and solvents optimized for this transformation have not been reported.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex, to create a new carbon-carbon bond. organic-chemistry.org This reaction is known for its high functional group tolerance. However, there is no specific information available in the scientific literature regarding the application of the Negishi coupling to this compound. While the unprotected phenol group can sometimes be incompatible with highly reactive organometallic reagents, careful selection of reaction conditions can allow for successful coupling with organozinc compounds. scispace.comresearchgate.net Nevertheless, detailed studies for this particular substrate are lacking.

Carbon-Heteroatom Cross-Coupling Reactions

Beyond C-C bond formation, the aryl iodide of this compound is also a suitable substrate for forming bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur through reactions such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions are crucial for synthesizing arylamines, aryl ethers, and aryl thioethers. A comprehensive literature search did not uncover specific studies or datasets detailing the participation of this compound in palladium- or copper-catalyzed carbon-heteroatom cross-coupling reactions. Therefore, information on optimized conditions, catalyst selection, and reaction scope for this specific compound is not available.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The compound this compound lacks any strong electron-withdrawing groups. In fact, the phenolic hydroxyl and phenylmethoxy groups are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, direct SNAr at the iodinated position (C2) is expected to be highly unfavorable under standard conditions. libretexts.org Such a transformation would likely require extremely harsh conditions of high temperature and pressure. youtube.com

Oxidative Transformations of the Iodine Atom to Hypervalent Iodine(V) Compounds

A key feature of organoiodine chemistry is the ability of the iodine atom to exist in higher oxidation states. The aryl iodide in this compound can be oxidized to form hypervalent iodine compounds, specifically λ³-iodanes (iodine(III)) and λ⁵-iodanes (iodine(V)). wikipedia.org These reagents are valuable oxidants in their own right. princeton.edu

The synthesis of an iodine(V) species, such as an iodoxyarene (Ar-IO₂), from an aryl iodide typically proceeds through an iodine(III) intermediate. The aryl iodide can first be oxidized to an aryliodosyl derivative (Ar-IO) or a diacetate (Ar-I(OAc)₂) using oxidants like peracetic acid or m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Subsequent, more forceful oxidation with agents like sodium hypochlorite (B82951) or disproportionation of the iodosyl (B1239551) compound can yield the corresponding iodine(V) iodoxy compound. wikipedia.org For instance, stable 2-iodylphenol ethers have been prepared via oxidation of the corresponding 2-iodophenol (B132878) ethers. organic-chemistry.org

Table 4: General Conditions for Oxidation of Aryl Iodides to Hypervalent Iodine(V) Species

| Aryl Iodide Precursor | Oxidant(s) | Intermediate State | Final State (Iodine V) | Reference |

|---|---|---|---|---|

| Ar-I | Oxone / H₂SO₄ | Iodine(III) | Ar-IO₂ | wikipedia.org |

| Ar-I | mCPBA, then further oxidation | Ar-I(OAc)₂, Ar-IO | Ar-IO₂ | wikipedia.orgorganic-chemistry.org |

| 2-Iodophenol ether | Dimethyldioxirane (DMDO) | Not specified | 2-Iodylphenol ether | organic-chemistry.org |

Dehalogenative Activation for Reactive Intermediate Generation (e.g., Aryne Formation)

Aryl halides can serve as precursors to highly reactive aryne intermediates through an elimination reaction. The generation of an aryne typically requires a strong base to deprotonate a carbon atom adjacent to the halogen-bearing carbon, followed by the elimination of the halide. In this compound, protons are available at the C1 and C3 positions, both ortho to the iodine at C2.

Treatment of this substrate with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, could induce the elimination of hydrogen iodide (HI), leading to the formation of a 5-(phenylmethoxy)benzyne intermediate. This reactive species is not isolated but can be trapped in situ by various nucleophiles or dienes. For example, arynes are known to undergo multicomponent coupling reactions with solvents like THF acting as a nucleophile at elevated temperatures. researchgate.net

Chemical Behavior of the Phenolic Hydroxyl Group

Acidity and Nucleophilicity : The hydroxyl group is weakly acidic and readily deprotonated by common bases (e.g., NaOH, K₂CO₃, NaH) to form a highly nucleophilic phenoxide anion. This anion is the active species in O-alkylation (Williamson ether synthesis) and O-acylation reactions to form esters. Studies on substituted phenols indicate that the rate of reactions like acetylation is influenced by the electronic nature of other ring substituents. rsc.org

Directing Group in Electrophilic Aromatic Substitution : The hydroxyl group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. In this molecule, the positions ortho to the hydroxyl group are C4 and C6, while the para position is occupied by the iodine atom. Therefore, electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions) would be strongly directed to the C4 and C6 positions.

Hydrogen-Donating Ability : Like other phenols, the O-H bond can undergo homolytic cleavage, allowing the molecule to act as a hydrogen-atom donor. This property is the basis for the radical-scavenging and antioxidant activity of many phenolic compounds. nih.gov The efficiency of this process is dependent on the stability of the resulting phenoxyl radical, which is influenced by the other ring substituents. cmu.edu

Inertness to Substitution : It is a fundamental principle that the phenolic hydroxyl group cannot be displaced directly via nucleophilic substitution or elimination reactions under normal conditions, a key difference in reactivity compared to aliphatic alcohols. libretexts.org To transform it into a leaving group, it must first be converted into a derivative such as a triflate, which can then participate in transition metal-catalyzed cross-coupling reactions. reddit.com

Further Functionalization Reactions (e.g., acylation, alkylation)

The phenolic hydroxyl group in this compound is a versatile functional handle for further molecular elaboration through reactions such as acylation and alkylation. These transformations allow for the introduction of a variety of functional groups, modifying the electronic and steric properties of the molecule.

Acylation: The O-acylation of phenols is a common transformation to produce phenolic esters. In the case of this compound, this can be readily achieved by reacting the phenol with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the acidic byproduct (e.g., HCl). The reaction proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of the acylating agent. A common procedure for this type of reaction is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent with a base like sodium hydroxide. lew.ro

Alkylation: The phenolic hydroxyl group can also be converted to an ether through O-alkylation. This is typically accomplished by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. reddit.com Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.net The choice of solvent can influence the outcome of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) generally favoring O-alkylation. pharmaxchange.info

The following table summarizes the expected conditions for these functionalization reactions based on general procedures for substituted phenols.

Table 1: Representative Conditions for Functionalization of this compound

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine or Triethylamine, Dichloromethane, Room Temperature. | 2-Iodo-5-(phenylmethoxy)phenyl acetate (B1210297) |

| Alkylation | Alkyl halide (e.g., Methyl iodide), K₂CO₃, Acetone or DMF, Reflux. | 1-Iodo-2-alkoxy-4-(phenylmethoxy)benzene |

Chemical Behavior and Cleavage of the Phenylmethoxy (Benzyl Ether) Group

The phenylmethoxy group, commonly known as a benzyl (B1604629) ether, is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its cleavage.

Catalytic Deprotection Strategies (e.g., Palladium-catalyzed Hydrogenolysis)

The most common and efficient method for the deprotection of benzyl ethers is palladium-catalyzed hydrogenolysis. researchgate.netyoutube.com This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.govresearchgate.net The reaction is generally carried out under mild conditions, such as room temperature and atmospheric or slightly elevated pressure of hydrogen.

Alternatively, transfer hydrogenolysis can be employed, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in place of hydrogen gas. organic-chemistry.org This method can be advantageous as it avoids the need for specialized hydrogenation apparatus.

The general reaction for the deprotection of this compound via hydrogenolysis is as follows:

This compound + H₂ (or hydrogen donor) --(Pd/C)--> 2-Iodo-benzene-1,5-diol + Toluene

Stability and Selectivity under Various Reaction Conditions

A key consideration in the deprotection of this compound is the potential for the concurrent reduction of the aryl iodide, a process known as deiodination. Aryl halides can be susceptible to reduction under catalytic hydrogenation conditions. nacatsoc.org The selectivity of the hydrogenolysis of the benzyl ether over the reduction of the aryl iodide is influenced by several factors, including the choice of catalyst, solvent, and reaction conditions.

While palladium on carbon is a highly active catalyst for benzyl ether cleavage, it can also promote dehalogenation. The choice of a less active catalyst or the use of catalyst poisons can sometimes mitigate this side reaction. For instance, the use of catalysts with modified activity or the addition of inhibitors can enhance the chemoselectivity of the deprotection. organic-chemistry.org

The stability of the C-I bond during hydrogenolysis is a critical factor for the successful synthesis of 2-Iodobenzene-1,5-diol from this compound. Careful optimization of the reaction conditions is often necessary to achieve high yields of the desired product without significant loss of the iodine substituent.

The following table outlines typical conditions for benzyl ether deprotection and the potential for the deiodination side reaction.

Table 2: Conditions for Deprotection and Potential for Deiodination

| Deprotection Method | Reagents and Conditions | Desired Product | Potential Side Product | Selectivity Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Methanol or Ethyl Acetate, Room Temperature. | 2-Iodobenzene-1,5-diol | Benzene-1,3-diol | Aryl iodides are prone to reduction. Careful monitoring and optimization are required. |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, Methanol, Reflux. | 2-Iodobenzene-1,5-diol | Benzene-1,3-diol | Can sometimes offer better selectivity compared to H₂ gas. |

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Precursor for Diverse Complex Molecular Architectures

2-Iodo-5-(phenylmethoxy)phenol serves as a key starting material for the synthesis of complex natural products and their analogues. Its structure allows for sequential and site-selective reactions, enabling the construction of highly functionalized molecules. For instance, it has been utilized in the synthesis of A-ring analogs of duocarmycin SA, a potent antitumor agent. The synthesis involves modifying existing routes to incorporate the phenol-forming reaction, highlighting the adaptability of this precursor in complex synthetic pathways.

The presence of the bulky phenylmethoxy group can also influence the regioselectivity of subsequent reactions, a feature that is exploited in the synthesis of complex biaryl compounds. Biocatalytic oxidative cross-coupling reactions using cytochrome P450 enzymes have been shown to be effective for creating sterically hindered biaryl bonds, and substrates with bulky protecting groups like the phenylmethoxy group are crucial for directing these transformations. nih.govchemrxiv.org

Building Block for the Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Systems

The reactivity of the iodophenol moiety is particularly well-suited for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and materials science.

Derivatives of this compound are valuable precursors for synthesizing dibenzofurans and carbazoles. nih.gov These reactions typically proceed through a palladium-catalyzed intramolecular cyclization. nih.gov The general strategy involves the initial formation of a diaryl ether or a diarylamine by coupling the iodophenol with another aromatic partner. Subsequent intramolecular C-H activation or biaryl coupling closes the ring to form the desired dibenzofuran (B1670420) or carbazole (B46965) core. nih.govbeilstein-journals.org

Recent advances have focused on developing more efficient and milder conditions for these cyclizations, including the use of different palladium catalysts and ligands, as well as alternative methods like tandem iodocyclization with 1,2-alkyl migration and aromatization for carbazole synthesis. nih.govorganic-chemistry.org Oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a sulfonic acid is another effective method for forming π-extended carbazole dimers. nih.gov

Table 1: Selected Methods for Dibenzofuran and Carbazole Synthesis

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| Dibenzofuran | Palladium-catalyzed intramolecular biaryl coupling of diaryl ethers. nih.gov | Efficient C-O bond formation followed by C-C bond formation. |

| Carbazole | Palladium-catalyzed intramolecular cyclization of diarylamines. nih.gov | Forms the core of many biologically active alkaloids. nih.gov |

| Carbazole | Tandem iodocyclization/1,2-alkyl migration/aromatization. organic-chemistry.org | Mild conditions, conducted at room temperature. organic-chemistry.org |

| Carbazole | Oxidative cyclization with DDQ/sulfonic acid. nih.gov | Suitable for creating π-extended carbazole dimers. nih.gov |

Synthesis of Quinolone Derivatives from Iodophenol-Derived Ethers

While direct synthesis of quinolones from this compound is not prominently documented, the general class of iodophenol-derived ethers can be utilized in synthetic routes toward quinolone derivatives. A common approach involves the O-alkylation of a phenol (B47542) followed by further transformations. nih.gov For instance, a suitably substituted iodophenol ether could undergo a metal-catalyzed carbonylation and coupling with an aniline (B41778) derivative to construct the quinolone scaffold. Various green chemistry approaches are also being explored for quinolone synthesis to minimize environmental impact. qeios.com

The formation of lactone rings, particularly the 6H-dibenzo[b,d]pyran-6-one skeleton found in many natural products, can be achieved through a palladium-mediated intramolecular biaryl coupling of phenyl benzoate (B1203000) derivatives. clockss.orgclockss.org In this approach, a derivative of this compound would first be esterified with a substituted benzoic acid. The resulting phenyl benzoate then undergoes an intramolecular coupling reaction where the palladium catalyst facilitates the formation of a C-C bond between the two aromatic rings, leading to the lactone. clockss.org This strategy has been successfully applied to the total synthesis of natural products like graphislactones. clockss.org The regioselectivity of this coupling can be highly dependent on the substitution pattern of both aromatic rings. clockss.org

Incorporation into Functionalized Poly(arylene ether)s with Pendent Groups

The phenolic hydroxyl group of this compound, after deprotection, can serve as a reactive site for incorporation into poly(arylene ether)s. These polymers are known for their high thermal stability and mechanical strength. By using a monomer derived from this compound, functional groups can be introduced as pendent moieties on the polymer backbone. The iodine atom, for example, can be a site for post-polymerization modification, allowing for the attachment of various functional groups through cross-coupling reactions. This approach enables the tuning of the polymer's properties, such as solubility, refractive index, and gas permeability, for specific applications in areas like membranes and advanced coatings.

Development of Conformationally Biased Amino Acid Derivatives for Bioorthogonal Reactions

The rigid structure of the iodophenol core can be used to synthesize conformationally constrained non-natural amino acids. These specialized amino acids are valuable tools in chemical biology, particularly for use in bioorthogonal reactions. By incorporating the this compound moiety into an amino acid structure, researchers can create derivatives with well-defined spatial arrangements of functional groups. The iodine atom can serve as a handle for bioorthogonal ligation reactions, such as Sonogashira or Suzuki couplings, allowing for the selective labeling of proteins and other biomolecules in a biological environment. The conformational bias introduced by the bulky aromatic group can also influence peptide and protein structure and function, providing a means to probe biological processes.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) is utilized to identify the number, environment, and connectivity of hydrogen atoms within the molecule. For "2-Iodo-5-(phenylmethoxy)phenol", the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the iodinated phenol (B47542) ring and the phenyl group of the benzyloxy substituent, as well as the methylene (B1212753) protons of the benzyl (B1604629) group and the phenolic hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern and the presence of different proton environments.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the proton and carbon signals. COSY experiments would reveal proton-proton couplings, helping to establish the connectivity of protons on the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~155 |

| C2-I | - | ~85 |

| C3-H | ~6.8 | ~118 |

| C4-H | ~7.3 | ~130 |

| C5-O | - | ~158 |

| C6-H | ~6.7 | ~110 |

| Methylene (-CH₂-) | ~5.0 | ~70 |

| Phenyl C1' | - | ~137 |

| Phenyl C2'/C6' | ~7.4 | ~128 |

| Phenyl C3'/C5' | ~7.3 | ~128 |

| Phenyl C4' | ~7.3 | ~127 |

| Hydroxyl (-OH) | Variable | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) analysis of "this compound" would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic fragments resulting from the cleavage of bonds within the molecule, such as the loss of the benzyl group or the iodine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of "this compound" (C₁₃H₁₁IO₂), distinguishing it from other compounds with the same nominal mass.

Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁IO₂ |

| Exact Mass | 339.9753 u |

| Molecular Weight | 340.13 g/mol |

| Key Fragmentation Ions (Predicted) | [M-I]⁺, [M-C₇H₇]⁺, [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

Sharp peaks in the aromatic C-H stretching region around 3000-3100 cm⁻¹.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the ether linkage around 1200-1250 cm⁻¹.

A C-I stretching vibration, which would appear in the lower frequency region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Broad |

| Aromatic C-H stretch | 3000-3100 | Sharp |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| Ether C-O stretch | 1200-1250 | Strong |

| C-I stretch | 500-600 | Weak-Medium |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The aromatic rings in "this compound" constitute a chromophore that absorbs UV light. The UV-Visible spectrum would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene rings. The position and intensity of these absorption bands are influenced by the substituents on the rings (iodine, hydroxyl, and benzyloxy groups), which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzene. This analysis helps to confirm the presence of the aromatic system and provides insights into the electronic structure of the molecule.

Computational Chemistry Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Predictions

There are no published studies detailing Density Functional Theory (DFT) calculations specifically for 2-Iodo-5-(phenylmethoxy)phenol. DFT is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study would provide optimized molecular geometry, detailing bond lengths and angles, as well as electronic properties such as electrostatic potential maps, which indicate regions of positive and negative charge.

Furthermore, DFT calculations are instrumental in predicting the reactivity of a molecule through various calculated descriptors. For related phenol (B47542) compounds, DFT has been used to understand how different substituents influence their antioxidant activity and reaction kinetics. However, without specific calculations for this compound, data on its optimized structure and electronic properties remain unavailable.

Frontier Molecular Orbital (FMO) Analysis to Understand Reactivity and Reaction Pathways

Specific Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the literature. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that helps determine a molecule's kinetic stability, chemical hardness, and electronic transport properties. For analogous aromatic compounds, FMO analysis has provided insights into their reaction mechanisms and potential as electronic materials. In the absence of such a study for this compound, a quantitative understanding of its reactivity from an orbital perspective is not possible.

A hypothetical FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Data Table for FMO Analysis

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Chemical Hardness (η) | Data not available |

This table is for illustrative purposes only, as no specific computational data for this compound could be located.

Conformational Analysis and Molecular Interactions Studies (e.g., through Hirshfeld Surface Analysis)

A detailed conformational analysis or an investigation of intermolecular interactions using Hirshfeld surface analysis for this compound is not available in published research. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps various properties onto the molecular surface, and the associated 2D fingerprint plots provide a summary of the different types of intermolecular contacts and their relative contributions.

Studies on other molecules containing benzyloxy and phenol groups have utilized this method to understand how molecules pack in a solid state and to identify the dominant forces, such as hydrogen bonding and van der Waals interactions. This information is vital for materials science and drug design. Without a crystal structure and subsequent Hirshfeld analysis for this compound, the nature of its intermolecular interactions remains uncharacterized.

Table 2: Hypothetical Data Table for Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| I···H/H···I | Data not available |

This table illustrates the type of data obtained from a Hirshfeld surface analysis; however, no such study has been performed on this compound.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Protocols for Aryl Iodophenol Ethers

The synthesis of aryl iodophenol ethers and their precursors traditionally involves methods that may not align with the principles of green chemistry. Future research is intensely focused on developing more environmentally benign and sustainable synthetic routes. A primary area of investigation is the replacement of harsh reagents and stoichiometric iodinating agents with catalytic and recyclable systems.

Key research thrusts include:

Direct C-H Iodination: Moving away from multi-step syntheses, the direct iodination of phenylmethoxy phenols using greener oxidants and catalysts is a significant goal. Methods utilizing simple iodine sources like molecular iodine in the presence of an environmentally friendly oxidant, such as hydrogen peroxide, are being explored to minimize waste. google.com

Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry. organic-chemistry.org Developing iodination and etherification reactions that proceed efficiently in aqueous systems, potentially aided by surfactants or phase-transfer catalysts, would drastically reduce the reliance on volatile organic compounds (VOCs). jsynthchem.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to batch processes. Adapting iodination and etherification reactions to flow conditions can lead to higher yields, reduced reaction times, and minimized waste streams, representing a significant step towards sustainable industrial production.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations

The reactivity of the carbon-iodine bond in compounds like 2-Iodo-5-(phenylmethoxy)phenol is central to their utility. Future research is dedicated to discovering and optimizing novel catalytic systems that can mediate transformations at this site with unprecedented efficiency and selectivity.

Copper-Based Catalysis: Copper catalysts are attractive due to their low cost and high efficiency in various cross-coupling reactions. rsc.orgrsc.org

Atomically Dispersed Catalysts: Recent advancements have shown that atomically dispersed copper catalysts supported on materials like ZnO-ZrO₂ can effectively catalyze the hydroxylation of aryl iodides under mild, ligand-free conditions. rsc.orgrsc.org This approach avoids the use of expensive and complex ligands and allows for easy catalyst recovery and reuse. rsc.org

Nanoparticle Catalysts: Copper nanoparticles, stabilized by surfactants like sodium dodecyl sulfate (B86663) (SDS), have proven effective for C-O cross-coupling reactions to form diaryl ethers. jsynthchem.com These systems can operate in eco-friendly solvents and offer a cost-effective alternative to palladium-based catalysts. jsynthchem.com

Table 1: Comparison of Copper-Catalyzed Hydroxylation Conditions for Aryl Iodides

| Catalyst System | Key Features | Reaction Conditions | Advantages |

|---|---|---|---|

| Atomically Dispersed Cu on ZnO-ZrO₂ | Ligand-free, heterogeneous | 1.24 mol% Cu, NaOH, DMSO/H₂O, 110 °C | High efficiency, low catalyst loading, recyclable, air and moisture tolerant. rsc.orgrsc.org |

| CuI Nanoparticles with SDS | Surfactant-stabilized | Et₃N, DMF, 120 °C | Economical, eco-friendly procedure, effective for electron-donating groups. jsynthchem.com |

Gold and Palladium Catalysis: While often more expensive, gold and palladium catalysts offer unique reactivity.

Gold-Catalyzed C-O Coupling: Gold(I)/Gold(III) catalytic cycles have been developed for the C–O cross-coupling of aryl iodides with carboxylates, a transformation that can be sluggish with other metals. chemistryviews.org These reactions demonstrate broad substrate scope and insensitivity to moisture and air. chemistryviews.org

Palladium-Catalyzed C-N Coupling: Catalyst systems based on palladium and biarylphosphine ligands have been optimized for C-N cross-coupling reactions of aryl iodides with a wide array of amines, enabling the synthesis of complex aniline (B41778) derivatives in high yields. acs.org

Hypervalent Iodine Catalysis: An emerging paradigm involves using iodoarenes themselves as catalysts. Derivatives of 2-iodobenzoic acid have been shown to act as efficient catalysts for the oxidation of alcohols to aldehydes and ketones in the presence of a co-oxidant like Oxone®. beilstein-journals.orgnih.govnih.gov Research into functionalized iodophenols, such as this compound, as potential organocatalysts for specific oxidative transformations is a promising future direction. Studies have shown that electron-donating groups on the iodoarene ring can enhance catalytic activity. beilstein-journals.orgnih.gov

Expanding the Scope of Functional Group Interconversions and Complex Molecule Synthesis

The aryl iodide moiety is a versatile functional handle for the synthesis of complex molecules. Future research will continue to expand the portfolio of reactions that can be performed selectively at the C-I bond, leaving the rest of the this compound structure intact.

Conversion to Organometallic Reagents: Transformation of the aryl iodide into organolithium or Grignard reagents, followed by reaction with various electrophiles, provides a pathway to a wide range of substituted phenol (B47542) ethers.

Metal-Catalyzed Cross-Coupling: Beyond C-O and C-N coupling, the application of Suzuki, Heck, Sonogashira, and Stille couplings using the aryl iodide functionality will enable the construction of complex carbon-carbon bonds, linking the iodophenol core to other aromatic, vinylic, or alkynyl fragments.

Direct Thiolation: Copper-catalyzed coupling of aryl iodides with elemental sulfur provides a direct and efficient route to aryl thiols, which are valuable intermediates in pharmaceuticals and materials science. acs.org This method tolerates a wide range of functional groups, including hydroxyl moieties. acs.org

Integration into Supramolecular Assemblies and Advanced Materials Design

The structural features of this compound make it an intriguing building block for supramolecular chemistry and advanced materials. nih.govwikipedia.orgweizmann.ac.il

Halogen Bonding: The iodine atom is a powerful halogen bond donor. researchgate.net This directional, non-covalent interaction can be exploited to guide the self-assembly of iodophenol ethers into well-defined supramolecular architectures such as liquid crystals, gels, or crystalline co-crystals. nih.govresearchgate.net The interplay between halogen bonding from the iodine and hydrogen bonding from the phenol group could lead to complex and functional hierarchical structures.

Functionalized Nanomaterials: Aryl iodides can be used to functionalize nanomaterials like graphene oxide. researchgate.net The covalent attachment of molecules like this compound to graphene sheets could modify the electronic and physical properties of the material, leading to new applications in sensors or electronic devices. researchgate.netnih.gov For instance, AgI-functionalized graphene has been used to create highly sensitive iodine gas sensors. nih.gov

Polymer Science: Incorporating the iodophenol ether structure as a monomer or a functional pendant group in polymers could imbue them with new properties. The iodine atom can serve as a site for post-polymerization modification, allowing for the synthesis of advanced functional polymers with tailored characteristics for applications in electronics or as high-performance materials.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Iodo-5-(phenylmethoxy)phenol, and how can spectral data be validated?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm the aromatic substitution pattern and the presence of the iodo and benzyloxy groups. Compare observed chemical shifts with structurally analogous compounds like 2-(phenylmethoxy)phenol (δH 7.2–6.8 ppm for aromatic protons) . Validate using Fourier-transform infrared spectroscopy (FT-IR) to identify O–H (3200–3600 cm⁻¹), C–I (500–600 cm⁻¹), and ether (C–O–C, ~1250 cm⁻¹) stretches. Cross-reference spectral data with the NIST Chemistry WebBook for similar phenolic derivatives to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer : Use iodination of 5-(phenylmethoxy)phenol via electrophilic aromatic substitution. Control regioselectivity by optimizing reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 phenol-to-iodine). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted iodine and byproducts. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Test solubility in dichloromethane (DCM) , tetrahydrofuran (THF) , and dimethyl sulfoxide (DMSO) . For stability, avoid aqueous basic conditions (pH > 9) to prevent hydrolysis of the benzyloxy group. Store solutions in inert atmospheres (argon) at –20°C to minimize oxidative degradation, as recommended for similar iodophenols .

Advanced Research Questions

Q. How can isotopic labeling resolve mechanistic ambiguities in reactions involving this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 2-iodo-5-(phenylmethoxy-d₇)phenol) to track reaction pathways via mass spectrometry or ²H NMR . Use commercially available deuterated reagents (e.g., 2-methoxy-d₃-phenol ) as precursors. Compare kinetic isotope effects (KIE) to distinguish between radical-mediated vs. ionic mechanisms in deiodination or coupling reactions .

Q. What experimental strategies address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Systematically vary catalyst loading (e.g., Pd(PPh₃)₄: 1–5 mol%), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. toluene). Use design of experiments (DoE) to identify interactions between variables. Validate reproducibility by replicating conditions in anhydrous, oxygen-free environments .

Q. How can degradation products of this compound under UV exposure be identified and quantified?

- Methodological Answer : Expose the compound to UV light (254 nm) in a photoreactor and analyze aliquots via LC-MS/MS . Use high-resolution mass spectrometry (HRMS) to identify cleavage products (e.g., hydroquinone derivatives or iodobenzene). Quantify degradation kinetics using UV-Vis spectrophotometry at λmax ≈ 280 nm .

Q. What computational methods predict the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to model HOMO/LUMO energies and iodine dissociation pathways. Validate predictions using cyclic voltammetry in acetonitrile with a Ag/AgCl reference electrode. Compare computed redox potentials (±0.1 V) with experimental data to refine computational parameters .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound in cell-based assays?

- Methodological Answer : Assess cell culture media composition (e.g., phenol red-free media to avoid estrogenic interference ). Standardize assay conditions (e.g., serum concentration, incubation time) and validate using orthogonal assays (e.g., Western blot for protein targets vs. MTT for viability). Perform dose-response curves (1–100 μM) to identify non-specific cytotoxicity thresholds .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 69–70°C (analog: ) |

| LogP (Partition Coefficient) | Reverse-phase HPLC | ~3.2 (estimated) |

| UV λmax | UV-Vis Spectrophotometry | 280 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。